Dyrk2-IN-1
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Overview
Description
Dyrk2-IN-1 is a potent and selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2). This compound has garnered significant attention due to its ability to modulate various cellular processes, including protein synthesis and calcium entry . DYRK2 is a member of the CMGC group of kinases, which includes cyclin-dependent kinases, mitogen-activated protein kinases, glycogen synthase kinase, and CDK-like kinases .
Preparation Methods
The synthesis of Dyrk2-IN-1 involves multiple rounds of structure-based optimization. . The synthetic route typically involves the use of organic solvents, catalysts, and reagents under controlled conditions. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Dyrk2-IN-1 undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. The compound is known to interact with various substrates, leading to the formation of phosphorylated products . Common reagents used in these reactions include adenosine triphosphate (ATP) and specific kinase inhibitors. The major products formed from these reactions are phosphorylated proteins, which play crucial roles in cellular signaling pathways .
Scientific Research Applications
Dyrk2-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a chemical probe to study the function of DYRK2 and its role in cellular processes . In biology, it helps in understanding the regulatory mechanisms of protein synthesis and calcium entry . In medicine, this compound is being investigated for its potential therapeutic applications in cancer treatment, as it can modulate the activity of key proteins involved in tumor growth and metastasis . Additionally, it has applications in the study of neurodegenerative diseases and immune responses .
Mechanism of Action
The mechanism of action of Dyrk2-IN-1 involves the selective inhibition of DYRK2 kinase activity. This inhibition is achieved through the binding of this compound to the active site of DYRK2, preventing the phosphorylation of its substrates . The molecular targets of this compound include eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and stromal interaction molecule 1 (STIM1), which are involved in protein synthesis and calcium entry, respectively . The pathways affected by this compound include the regulation of protein synthesis and calcium signaling .
Comparison with Similar Compounds
Dyrk2-IN-1 is unique in its high selectivity and potency towards DYRK2 compared to other similar compounds. Some similar compounds include LDN192960 and YK-2-69, which also target DYRK2 but may have off-target effects on other kinases . This compound stands out due to its ability to selectively inhibit DYRK2 without significantly affecting other kinases, making it a valuable tool for studying DYRK2-specific functions and potential therapeutic applications .
Properties
Molecular Formula |
C29H31FN8O2S |
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Molecular Weight |
574.7 g/mol |
IUPAC Name |
cyclopropyl-[4-[6-[[4-[2-(diethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridine-3-carbonyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C29H31FN8O2S/c1-3-36(4-2)29-33-22-9-7-19(15-23(22)41-29)25-21(30)17-32-28(35-25)34-24-10-8-20(16-31-24)27(40)38-13-11-37(12-14-38)26(39)18-5-6-18/h7-10,15-18H,3-6,11-14H2,1-2H3,(H,31,32,34,35) |
InChI Key |
KQSCYRQTJHYJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C=C(C=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)C(=O)N5CCN(CC5)C(=O)C6CC6 |
Origin of Product |
United States |
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